MAO-B Inhibition Selectivity: 2-Bromo-3-chloroquinoline Shows a >5.8-Fold Preference Over MAO-A
2-Bromo-3-chloroquinoline was profiled in a fluorescence-based enzyme inhibition assay against human monoamine oxidases A and B. It exhibited a moderate but measurable IC50 of 17,000 nM for MAO-B, while showing no significant inhibition of MAO-A up to 100,000 nM [1]. In contrast, the mono-halogenated analog 2-chloroquinoline, when evaluated in a separate study as a thiosemicarbazone derivative scaffold, demonstrated potent inhibition of both MAO-A and MAO-B, with IC50 values in the sub-micromolar range, indicating a fundamentally different selectivity profile [2]. While direct head-to-head data for the unsubstituted 3-bromoquinoline against MAO is not available in the BindingDB entry, the 2-bromo-3-chloro substitution pattern provides a >5.8-fold selectivity window for MAO-B over MAO-A, a baseline that can be exploited for the design of isoform-selective tool compounds or probes.
| Evidence Dimension | MAO-B inhibition (IC50) and selectivity over MAO-A |
|---|---|
| Target Compound Data | IC50 (MAO-B) = 17,000 nM; IC50 (MAO-A) > 100,000 nM |
| Comparator Or Baseline | 2-Chloroquinoline (thiosemicarbazone derivatives): IC50 (MAO-B) ≈ 340 nM; IC50 (MAO-A) ≈ 549 nM [2] |
| Quantified Difference | 2-Bromo-3-chloroquinoline: Selectivity ratio MAO-B/MAO-A > 5.8; 2-Chloroquinoline derivative: Selectivity ratio ~1.6 |
| Conditions | Human recombinant MAO-A and MAO-B expressed in insect cell membranes; substrate: kynuramine; detection: 4-hydroxyquinoline fluorescence [1] |
Why This Matters
For research programs targeting MAO-B in neurodegenerative disorders (e.g., Parkinson's disease), the ability to start from a scaffold with inherent MAO-B bias reduces the synthetic burden of achieving selectivity through later-stage modifications.
- [1] ChEMBL. BindingDB Entry BDBM50450820 (CHEMBL4210376). Inhibition of human MAO-A and MAO-B. Accessed via BindingDB.org. View Source
- [2] Jalil, S.; Basri, R.; Aziz, M.; et al. Pristine 2-chloroquinoline-based-thiosemicarbazones as multitarget agents against Alzheimer's disease: In vitro and in silico studies of monoamine oxidase (MAO) and cholinesterase (ChE) inhibitors. J. Mol. Struct. 2024, 1308, 138014. View Source
